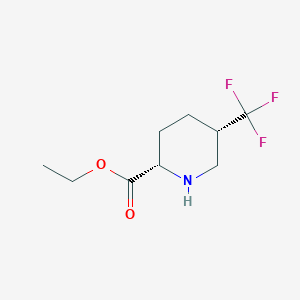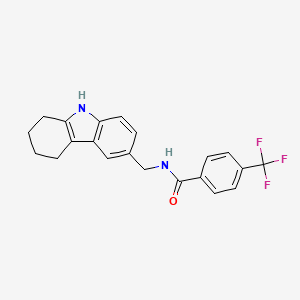
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
PARP Inhibitor Development for Cancer Treatment
A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which are analogs with structural similarities to N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide, have shown promise in cancer treatment. These compounds exhibit excellent PARP enzyme and cellular potency, leading to the development of effective cancer therapies. For example, ABT-888, a PARP inhibitor, displayed potent activity against PARP-1 and PARP-2 enzymes and demonstrated efficacy in various cancer models, highlighting the role of similar compounds in advancing cancer treatment strategies (Penning et al., 2009).
Coordination Networks and Nonlinear Optical Properties
Research into the structural effects of substituents on semirigid tetrazole-yl acylamide tectons, which share a functional resemblance with N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide, has led to the development of chiral coordination networks with significant nonlinear optical (NLO) properties. The exploration of these substituent effects on the generated coordination networks opens new avenues for designing materials with desired NLO characteristics for various applications (Liao et al., 2013).
Supramolecular Gelators for Material Science
A new series of N-(thiazol-2-yl) benzamide derivatives, similar in structural motif to N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide, were synthesized and investigated for their gelation behavior. These compounds demonstrated the ability to form stable gels in various solvent mixtures, driven by multiple non-covalent interactions. The gelation behavior and the role of methyl functionality in these systems present potential applications in material science and nanotechnology (Yadav & Ballabh, 2020).
Antiallergic Agents Development
Compounds structurally related to N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide have been explored for their antiallergic properties. A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrated potent antiallergic activity, with one compound significantly more effective than traditional treatments. This research indicates the potential for developing new, more effective antiallergic medications (Honma et al., 1983).
Propiedades
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c22-21(23,24)15-8-6-14(7-9-15)20(27)25-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)26-19/h5-11,26H,1-4,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNIFQTLJXOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

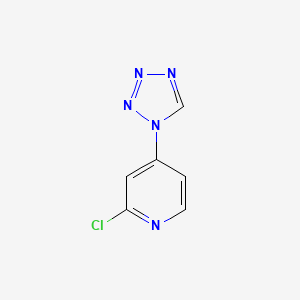
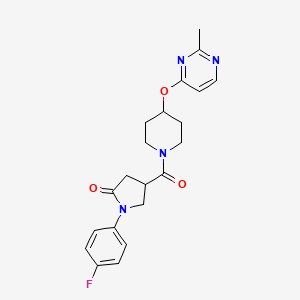
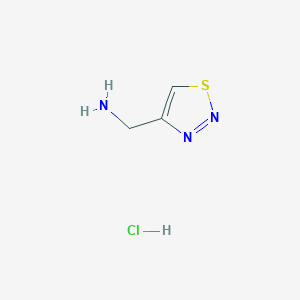
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)

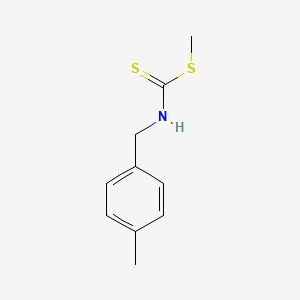
![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)
![(2,2-Dimethylcyclopropyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2684972.png)
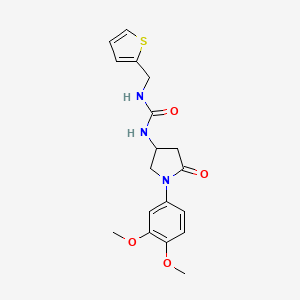
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2684976.png)
